![molecular formula C18H18ClN3O2 B6640736 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mecanismo De Acción
6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of tumor cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide has been shown to have other biochemical and physiological effects. For example, 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide has been shown to inhibit the activation of mast cells and the release of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several potential future directions for the development of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide and other BTK inhibitors. These include the evaluation of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing regimens to maximize efficacy and minimize toxicity. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide involves a series of chemical reactions that begin with the starting material, 6-chloroindole-2-carboxylic acid. The acid is first reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(hydroxymethyl)-3-pyridin-2-ylpropylamine to give the intermediate amide. The amide is then treated with a reducing agent to form the final product, 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide has shown potent anti-tumor activity and has been well-tolerated in animal models. Clinical trials are currently ongoing to evaluate the safety and efficacy of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide in humans.
Propiedades
IUPAC Name |
6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-5-4-13-8-17(22-16(13)9-14)18(24)21-10-12(11-23)7-15-3-1-2-6-20-15/h1-6,8-9,12,22-23H,7,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGQIHHDIRDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(CNC(=O)C2=CC3=C(N2)C=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
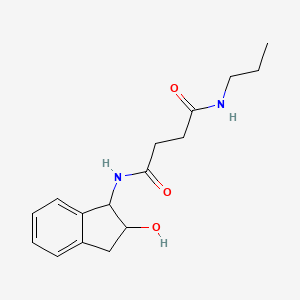

![6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640689.png)
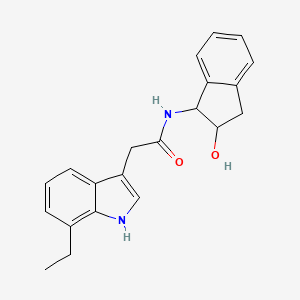
![5-tert-butyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6640693.png)
![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)
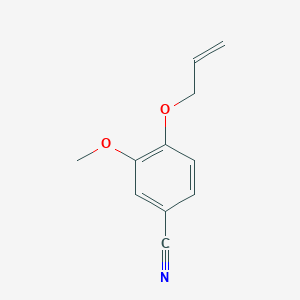
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)
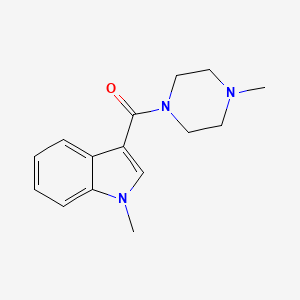
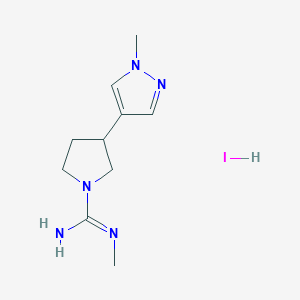
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol](/img/structure/B6640748.png)